8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
CAS No.: 847182-70-1
VCID: VC6793473
Molecular Formula: C21H23NO5
Molecular Weight: 369.417
* For research use only. Not for human or veterinary use.
![8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one - 847182-70-1](/images/structure/VC6793473.png)
Description |
The compound 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. This class of compounds is known for its diverse biological activities and is often studied in the context of drug development. The compound features a complex structure with various functional groups, including a dimethylamino group, an ethoxyphenoxy moiety, and a hydroxy group, which contribute to its unique chemical properties and potential applications. SynthesisThe synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions. The choice of solvents, temperature, and reaction time is crucial for achieving high yields and purity. Synthesis MethodsThe synthesis of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one would likely involve the following steps:
Characterization TechniquesCharacterization of the compound involves various analytical techniques:
Potential ApplicationsCompounds with similar structures have shown potential in various fields, including:
Research FindingsWhile specific research findings on 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one are not detailed in the search results, compounds with similar structures have been investigated for their pharmacological properties. These studies typically assess receptor binding affinity and cellular assays to demonstrate biological activity. Data Table: Comparison of Related Compounds
Note: The specific data for 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is not available in the provided search results. |
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 847182-70-1 | ||||||||||||||||||||
Product Name | 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one | ||||||||||||||||||||
Molecular Formula | C21H23NO5 | ||||||||||||||||||||
Molecular Weight | 369.417 | ||||||||||||||||||||
IUPAC Name | 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one | ||||||||||||||||||||
Standard InChI | InChI=1S/C21H23NO5/c1-5-25-17-8-6-7-9-18(17)27-20-13(2)26-21-14(19(20)24)10-11-16(23)15(21)12-22(3)4/h6-11,23H,5,12H2,1-4H3 | ||||||||||||||||||||
Standard InChIKey | RYXLDWHPRNOSOH-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C | ||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||
PubChem Compound | 5871927 | ||||||||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume